molecular formula C15H10Cl4N4O B5545777 N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide CAS No. 6341-79-3

N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide

Cat. No. B5545777
CAS RN: 6341-79-3
M. Wt: 404.1 g/mol
InChI Key: AFJFPVJYDDLXJN-UHFFFAOYSA-N
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Description

N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide (DBCC) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DBCC is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C20H16Cl4N4O. In

Scientific Research Applications

Synthesis and Characterization

N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide is involved in the synthesis of novel compounds with potential applications in various domains. For example, Zayed, Zayed, Fahim, and El-Samahy (2017) synthesized a novel Schiff base and its metal complexes, showcasing pronounced anticancer activities and investigated antimicrobial activities against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017). Similarly, compounds derived from or related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been synthesized for the purpose of developing novel materials or studying their interactions with metal ions, which have applications in catalysis, material science, and bioactive compound development.

Catalytic and Material Applications

Certain derivatives of N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide exhibit catalytic properties. Sutradhar, Alegria, Guedes da Silva, Liu, and Pombeiro (2018) discussed the catalytic activity of complexes derived from similar compounds towards the oxidation of alkanes and alcohols under mild conditions, indicating their utility in chemical synthesis and potentially in industrial applications (Sutradhar et al., 2018).

Antimicrobial and Antioxidant Activities

Research also highlights the antimicrobial and potential antioxidant activities of compounds synthesized from N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide. Bacchi, Carcelli, Pelagatti, Pelizzi, Pelizzi, and Zani (1999) explored the antimicrobial and mutagenic activity of some carbono- and thiocarbonohydrazone ligands and their metal complexes, revealing the potential for these compounds to serve as antimicrobial agents (Bacchi et al., 1999).

Environmental and Photocatalytic Studies

Compounds related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been investigated for their photocatalytic activities, which could have environmental applications. Waki, Zhao, Horikoshi, Watanabe, and Hidaka (2000) examined the photocatalytic oxidation of hydrazine derivatives in aqueous TiO2 dispersions under UV illumination, a process that could be applied in the degradation of pollutants and in water treatment technologies (Waki et al., 2000).

properties

CAS RN

6341-79-3

Molecular Formula

C15H10Cl4N4O

Molecular Weight

404.1 g/mol

IUPAC Name

1,3-bis[(2,4-dichlorophenyl)methylideneamino]urea

InChI

InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)

InChI Key

AFJFPVJYDDLXJN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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